molecular formula C25H27N3O5 B11128395 Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate

Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B11128395
M. Wt: 449.5 g/mol
InChI Key: NGWILXMBYASIRI-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a quinoline core, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base to form the quinoline structure . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate involves its interaction with biological molecules. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death . The piperazine ring can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate is unique due to its combination of a quinoline core and a piperazine ring, which provides it with distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H27N3O5/c1-4-33-25(30)28-13-11-27(12-14-28)24(29)19-16-21(26-20-8-6-5-7-18(19)20)17-9-10-22(31-2)23(15-17)32-3/h5-10,15-16H,4,11-14H2,1-3H3

InChI Key

NGWILXMBYASIRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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